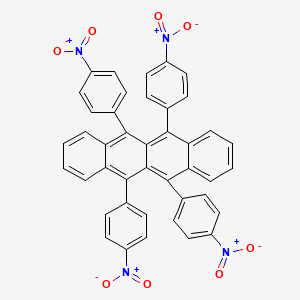
5,6,11,12-Tetrakis(4-nitrophenyl)tetracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6,11,12-Tetrakis(4-nitrophenyl)tetracene is a polycyclic aromatic hydrocarbon with a tetracene core substituted with four nitrophenyl groups at positions 5, 6, 11, and 12. This compound is known for its unique photophysical properties and has been studied for various applications in materials science and organic electronics.
准备方法
The synthesis of 5,6,11,12-Tetrakis(4-nitrophenyl)tetracene typically involves a multi-step process. One common synthetic route includes the following steps:
Cycloaddition Reaction: The initial step involves a [4+2] cycloaddition reaction between dialkynylisobenzofuran and 1,4-naphthoquinone to form a cycloadduct.
Aromatization: The cycloadduct undergoes aromatization to form a tetracenequinone intermediate.
Nucleophilic Addition: Arylethynyl groups are introduced by double nucleophilic additions to the tetracenequinone, resulting in the formation of sterically congested arylethynyltetracenes.
Reductive Aromatization: The final step involves reductive aromatization to yield this compound.
化学反应分析
5,6,11,12-Tetrakis(4-nitrophenyl)tetracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of tetraamino derivatives.
Substitution: The nitrophenyl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
5,6,11,12-Tetrakis(4-nitrophenyl)tetracene has been explored for various scientific research applications, including:
Organic Electronics: Due to its unique photophysical properties, it is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Materials Science: The compound is studied for its potential use in the fabrication of organic semiconductors and conductive polymers.
Biological Research:
Chemical Sensors: The compound’s sensitivity to environmental changes makes it suitable for use in chemical sensors and detectors.
作用机制
The mechanism of action of 5,6,11,12-Tetrakis(4-nitrophenyl)tetracene involves its interaction with light and other molecules. The compound’s photophysical properties are attributed to the extended conjugation of the tetracene core and the electron-withdrawing effects of the nitrophenyl groups. These interactions result in unique absorption and emission spectra, making it useful in various applications .
相似化合物的比较
5,6,11,12-Tetrakis(4-nitrophenyl)tetracene can be compared with other similar compounds, such as:
5,6,11,12-Tetrakis(arylethynyl)tetracenes: These compounds have similar tetracene cores but differ in the substituents attached to the core. They exhibit different photophysical properties and reactivities.
Tetracenequinones: These compounds are intermediates in the synthesis of this compound and have distinct chemical properties due to the presence of quinone groups.
The uniqueness of this compound lies in its specific substitution pattern and the resulting photophysical properties, which make it suitable for specialized applications in organic electronics and materials science .
属性
CAS 编号 |
918164-24-6 |
|---|---|
分子式 |
C42H24N4O8 |
分子量 |
712.7 g/mol |
IUPAC 名称 |
5,6,11,12-tetrakis(4-nitrophenyl)tetracene |
InChI |
InChI=1S/C42H24N4O8/c47-43(48)29-17-9-25(10-18-29)37-33-5-1-2-6-34(33)38(26-11-19-30(20-12-26)44(49)50)42-40(28-15-23-32(24-16-28)46(53)54)36-8-4-3-7-35(36)39(41(37)42)27-13-21-31(22-14-27)45(51)52/h1-24H |
InChI 键 |
RWOUECQPRLSSHW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C(=C4C=CC=CC4=C(C3=C2C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)[N+](=O)[O-])C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-5-[(5-chloropyridin-3-yl)oxy]pyridine](/img/structure/B12613738.png)
![N-[5-(1,3-Benzothiazol-2-yl)-2-chlorophenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12613739.png)
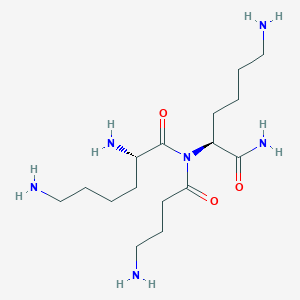
![2',4'-Dimethoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12613752.png)
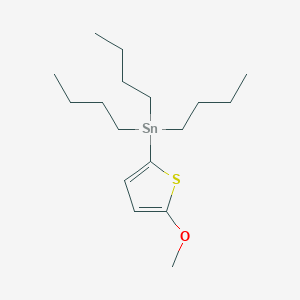
![2-{[(4-Methyl-3-oxopent-4-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B12613755.png)
![2-[4-(4-Iodophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12613763.png)
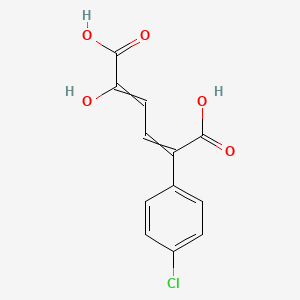
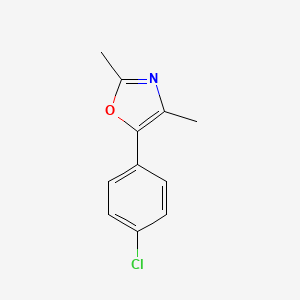
![4-[4-(Phenoxymethyl)phenyl]butanenitrile](/img/structure/B12613784.png)
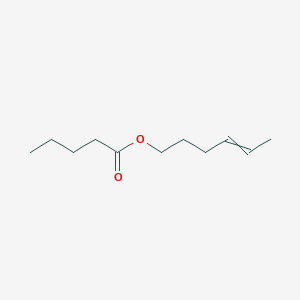
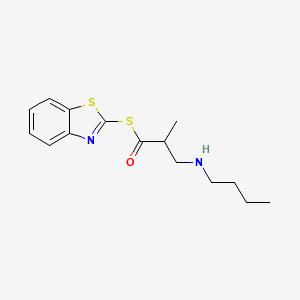
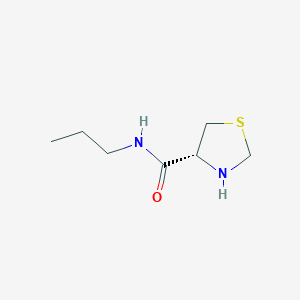
![3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL](/img/structure/B12613827.png)
